Benz(a)anthracene, 8-phenyl-

Description

Contextualization of Benz(a)anthracene (B33201), 8-phenyl- as a Key Polycyclic Aromatic Hydrocarbon Derivative

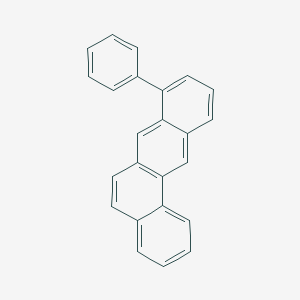

Benz(a)anthracene, 8-phenyl- is a specific derivative of the PAH benz(a)anthracene. ontosight.ai It consists of a four-ring benz(a)anthracene structure with a phenyl group attached at the 8-position. ontosight.ai This substitution of a phenyl group onto the benz(a)anthracene backbone creates a distinct molecule with its own unique chemical and physical properties.

The presence of the additional phenyl group can influence the molecule's electronic structure, planarity, and ultimately, its biological activity. Research into such substituted PAHs is crucial for understanding how structural modifications impact their behavior and potential health effects. researchgate.netnih.gov

Table 1: Chemical and Physical Properties of Benz(a)anthracene, 8-phenyl-

| Property | Value |

|---|---|

| CAS Number | 19383-97-2 chemicalbook.com |

| Molecular Formula | C24H16 chemicalbook.com |

| Molecular Weight | 304.38 g/mol chemicalbook.com |

| Melting Point | 151-152 °C chemicalbook.com |

| Boiling Point (estimated) | 380.21 °C chemicalbook.com |

| Density (estimated) | 1.1440 g/cm³ chemicalbook.com |

| Refractive Index (estimated) | 1.9130 chemicalbook.com |

This table is interactive. Click on the headers to sort.

Rationale and Scope of Academic Inquiry into Substituted Benz(a)anthracenes

The scientific community investigates substituted benz(a)anthracenes for several key reasons. The primary motivation is to understand the structure-activity relationship, particularly concerning their carcinogenicity. researchgate.nettandfonline.com The position and nature of substituent groups on the benz(a)anthracene ring system can dramatically alter the compound's carcinogenic potential. nih.govtandfonline.com

For instance, studies have explored how the addition of methyl or fluoro groups to the benz(a)anthracene molecule influences its tumor-initiating activity. nih.govtandfonline.com Research has shown that the introduction of a methyl group can either enhance or decrease tumorigenic activity depending on its position. nih.gov This highlights the importance of studying a wide range of substituted derivatives to build predictive models for their biological effects.

Academic inquiry in this field encompasses several key areas:

Synthesis: Developing methods to create specific substituted benz(a)anthracene derivatives for study. beilstein-journals.orgcambridge.org

Metabolism: Investigating how these compounds are processed within biological systems, as their metabolites are often the ultimate carcinogenic agents. ontosight.ainih.govresearchgate.net

Structure-Activity Relationships: Correlating the chemical structure of these compounds with their biological activity, including their carcinogenicity and mutagenicity. researchgate.net

Environmental Occurrence and Fate: Identifying the presence of these compounds in the environment and understanding their persistence and transformation. nih.gov

The study of compounds like Benz(a)anthracene, 8-phenyl- contributes to a broader understanding of the risks posed by PAHs and informs the development of regulations and remediation strategies. frontiersin.orgmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-phenylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-2-7-17(8-3-1)22-12-6-10-19-15-24-20(16-23(19)22)14-13-18-9-4-5-11-21(18)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBMRHJVTGESIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172996 | |

| Record name | Benz(a)anthracene, 8-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19383-97-2 | |

| Record name | Benz(a)anthracene, 8-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019383972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 8-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benz a Anthracene, 8 Phenyl and Its Analogues

Contemporary Synthetic Strategies for Benz(a)anthracene (B33201) Skeletons

The creation of the tetracyclic benz(a)anthracene core is a fundamental step that can be achieved through several modern synthetic approaches, primarily relying on the formation of new carbon-carbon bonds to construct the fused ring system.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, offering efficient and selective routes to benz(a)anthracene derivatives. Palladium-catalyzed reactions are particularly prominent in this area. One powerful method involves a tandem C-H activation/biscyclization reaction. For instance, the reaction of propargylic carbonates with terminal alkynes in the presence of a palladium catalyst can efficiently construct the tetracyclic benz[a]anthracene framework. This process is believed to proceed through a cascade of C-H bond activation, alkyne insertion, and subsequent cyclization events to build the fused aromatic system.

Another versatile transition metal-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in forming key carbon-carbon bonds in the precursors to the benz(a)anthracene skeleton. For example, a multi-step strategy for synthesizing the benz[a]anthracene core of angucycline natural products utilizes a Suzuki-Miyaura coupling as a crucial step to link different aromatic fragments. mit.edu This is often followed by other transformations like isomerization and ring-closing metathesis to complete the tetracyclic structure. mit.edu The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and regioselectivity in these coupling reactions.

| Catalyst System | Reactants | Key Transformation | Ref. |

| Pd(OAc)₂ / PPh₃ | Propargylic carbonates, Terminal alkynes | Tandem C-H activation/biscyclization | |

| Pd(PPh₃)₄ | Aryl halides, Arylboronic acids | Suzuki-Miyaura cross-coupling | nih.gov |

Intramolecular Cyclization and Cyclodehydration Reactions

Intramolecular cyclization reactions are a cornerstone in the synthesis of fused aromatic systems. Traditional methods such as acid-catalyzed Friedel-Crafts reactions and Bradsher-type reactions have long been employed to form the anthracene (B1667546) core. beilstein-journals.org These reactions typically involve the formation of a new ring by the attack of an electrophilic center on an aromatic ring within the same molecule, followed by dehydration to yield the aromatic system.

More contemporary approaches to intramolecular cyclization for synthesizing benz(a)anthracene derivatives often involve multi-step sequences. For instance, a synthetic route to fluorinated benz(a)anthracene analogues involves the cyclization of a precursor carboxylic acid. epa.gov This key cyclization step, often promoted by reagents like polyphosphoric acid (PPA) or a combination of acetic anhydride (B1165640) and zinc chloride, forges one of the rings of the benz(a)anthracene skeleton. epa.gov The regiochemistry of the final product is dictated by the substitution pattern of the starting materials.

Oxidative Cyclization Routes to Fused Aromatic Systems

Oxidative cyclization provides a direct method for forming carbon-carbon bonds between two aromatic rings, leading to the creation of fused aromatic systems. This approach is particularly useful in the final aromatization step of a synthetic sequence. A common strategy involves the synthesis of a non-planar, flexible precursor which is then subjected to an oxidizing agent to induce cyclization and planarization.

For example, the synthesis of dibenzo[a,c]anthracene derivatives has been achieved through an oxidative cyclization of 2,3-diphenylnaphthalene (B11845481) precursors using iron(III) chloride (FeCl₃) as the oxidant. beilstein-journals.org This method allows for the formation of the final aromatic ring through an intramolecular dehydrogenative coupling. The efficiency of such reactions depends on the substrate's susceptibility to oxidation and the ability of the oxidant to promote the desired bond formation without leading to undesired side reactions.

Regioselective Derivatization and Functionalization of the Benz(a)anthracene Core

The introduction of specific functional groups at defined positions on the benz(a)anthracene skeleton is crucial for tuning its electronic and biological properties. Regioselectivity in these reactions is a significant challenge due to the multiple reactive sites on the polycyclic aromatic framework.

One of the most powerful tools for regioselective functionalization is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.netscispace.commdpi.com To introduce a phenyl group at the 8-position of benz(a)anthracene, a common strategy would involve the synthesis of an 8-halo-benz(a)anthracene precursor. This halogenated derivative can then be coupled with phenylboronic acid in the presence of a palladium catalyst to yield 8-phenyl-benz(a)anthracene. The success of this approach hinges on the ability to selectively halogenate the benz(a)anthracene core at the desired position.

Another approach to regioselective functionalization is through the use of directing groups. While not explicitly detailed for the 8-position of benz(a)anthracene in the provided context, this strategy is widely used in C-H activation chemistry to guide a catalyst to a specific C-H bond for functionalization.

Green Chemistry Principles in Benz(a)anthracene Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. This involves the use of less hazardous reagents, more efficient reactions, and the reduction of waste.

Advanced Spectroscopic Characterization and Computational Elucidation of Molecular Architecture

Application of Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic analysis is fundamental to confirming the identity and exploring the characteristics of 8-phenyl-benz(a)anthracene. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Electronic Spectroscopy is employed to create a detailed portrait of its molecular architecture and behavior.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structural arrangement and electronic properties of 8-phenyl-benz(a)anthracene. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus.

In ¹H NMR, the protons on the benz(a)anthracene (B33201) core and the appended phenyl group exhibit distinct chemical shifts, typically in the aromatic region (δ 7.0-9.5 ppm). The coupling patterns (spin-spin splitting) between adjacent protons are invaluable for assigning specific resonances to their positions on the polycyclic aromatic framework. Furthermore, NMR is crucial for conformational analysis, particularly concerning the rotation around the single bond connecting the phenyl group to the benz(a)anthracene backbone. ijsr.in The degree of rotational freedom can be assessed using variable temperature NMR studies. ijsr.in At low temperatures, restricted rotation may lead to the appearance of distinct signals for the ortho- and meta-protons of the phenyl ring, which would otherwise be equivalent under fast rotation. ijsr.in Advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can also be applied to analyze polycyclic aromatic hydrocarbons (PAHs) and determine their diffusion coefficients, which correlate with molecular size and shape. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. copat.de The carbon signals for the phenyl-substituted carbon and its neighbors on the benz(a)anthracene core are particularly diagnostic, as their shifts are influenced by the electronic effects of the phenyl substituent. The assignment of carbon signals can be unequivocally confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon nuclei.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Benz(a)anthracene Derivatives

| Nucleus | Chemical Shift Range (ppm) | Remarks |

| ¹H | 7.0 - 9.5 | Aromatic protons. Specific shifts and coupling constants depend on the position within the fused ring system and proximity to the phenyl substituent. Protons in sterically hindered regions (e.g., bay region) are typically shifted downfield. |

| ¹³C | 120 - 140 | Aromatic carbons. Quaternary carbons (including points of ring fusion and substitution) show distinct shifts from protonated carbons. The chemical shift of the carbon atom bonded to the phenyl group is a key indicator of substituent effects. |

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of 8-phenyl-benz(a)anthracene and for studying its gas-phase ion chemistry. The molecular formula of 8-phenyl-benz(a)anthracene is C₂₄H₁₆, corresponding to a monoisotopic mass of approximately 304.1252 u. ontosight.ai

High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for unambiguous confirmation of the elemental formula. In a typical electron ionization (EI) mass spectrum, aromatic compounds like 8-phenyl-benz(a)anthracene are expected to show a prominent molecular ion peak (M⁺˙) due to the stability of the delocalized π-electron system. libretexts.org

The fragmentation pattern observed in the mass spectrum provides structural information. The fragmentation of PAHs is often characterized by the sequential loss of small, stable neutral species. researchgate.net For 8-phenyl-benz(a)anthracene, key fragmentation pathways would include:

Loss of the Phenyl Group: Cleavage of the C-C bond between the two aromatic systems, resulting in a fragment ion at [M-77]⁺, corresponding to the loss of a C₆H₅ radical.

Loss of Acetylene (B1199291): A common fragmentation pathway for PAHs is the elimination of acetylene (C₂H₂), leading to peaks at [M-26]⁺˙. researchgate.net

Hydrogen Loss: Loss of one or more hydrogen atoms can also occur, leading to peaks at [M-1]⁺, [M-2]⁺˙, etc.

Modern analytical methods often couple gas or liquid chromatography with tandem mass spectrometry (GC-MS/MS or LC-MS/MS) for the analysis of PAHs. sciex.comepa.gov Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) have been shown to provide high sensitivity and selectivity for PAHs with minimal interference from the sample matrix. sciex.com

Interactive Table: Predicted Key Mass Spectrometry Fragments for 8-Phenyl-Benz(a)anthracene

| m/z (approx.) | Ion Formula | Identity | Remarks |

| 304 | [C₂₄H₁₆]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight. Expected to be the base peak or a very intense peak. |

| 228 | [C₁₈H₁₂]⁺˙ | [M-C₆H₄]⁺˙ | Loss of benzyne (B1209423) (unlikely) or represents the benz(a)anthracene cation from a different fragmentation. The benz(a)anthracene cation itself is a common PAH. nist.gov |

| 227 | [C₁₈H₁₁]⁺ | [M-C₆H₅]⁺ | Loss of the phenyl radical. A significant fragment indicating the substituent. |

| 226 | [C₁₈H₁₀]⁺˙ | [M-C₆H₆]⁺˙ | Loss of benzene. |

| 77 | [C₆H₅]⁺ | Phenyl Cation | The substituent itself may be detected as a cation. |

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of 8-phenyl-benz(a)anthracene, which are governed by its extended π-conjugated system.

The UV-Vis absorption spectrum of 8-phenyl-benz(a)anthracene, like other large PAHs, is characterized by a series of intense absorption bands in the ultraviolet and visible regions. acs.org These absorptions correspond to π→π* electronic transitions. The spectrum typically displays fine vibronic structure, which is a hallmark of rigid aromatic molecules. The addition of a phenyl group to the benz(a)anthracene core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent compound, indicating an extension of the π-conjugation. koreascience.kr

Fluorescence spectroscopy provides information about the molecule's behavior after electronic excitation. Following absorption of light, the molecule relaxes to the lowest excited singlet state (S₁) and can then return to the ground state (S₀) by emitting a photon. 8-Phenyl-benz(a)anthracene is expected to be fluorescent, exhibiting a characteristic emission spectrum that is typically a mirror image of the lowest-energy absorption band. researchgate.net The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the emission process. researchgate.net The photophysical properties, including absorption and emission wavelengths, are influenced by the solvent polarity. rsc.orgrsc.org

Interactive Table: Representative Photophysical Data for Benz(a)anthracene Systems

| Property | Wavelength Range (nm) | Transition | Remarks |

| UV-Vis Absorption (λ_abs) | 250 - 400 | S₀ → Sₙ (π→π*) | Multiple bands with vibronic fine structure are characteristic. The spectrum for 8-phenyl-benz(a)anthracene would be compared to that of benz(a)anthracene. rsc.org |

| Fluorescence Emission (λ_em_) | 380 - 500 | S₁ → S₀ | The emission spectrum is typically red-shifted relative to the absorption spectrum (Stokes shift). The shape often mirrors the lowest energy absorption band. researchgate.net |

Theoretical and Computational Chemistry of 8-Phenyl-Benz(a)anthracene

Computational chemistry provides indispensable insights into the molecular properties of 8-phenyl-benz(a)anthracene, complementing experimental data and allowing for the prediction of characteristics that are difficult to measure directly.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the electronic structure of PAHs. nih.govresearchgate.net For 8-phenyl-benz(a)anthracene, these calculations can predict a range of fundamental properties:

Optimized Geometry: Calculations determine the most stable three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the phenyl group and the benz(a)anthracene plane.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key factor determining the molecule's electronic absorption properties and kinetic stability. acs.org

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule. An electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactivity. chemrj.org

Reactivity Indices: Various indices derived from the electronic structure, such as Mulliken charges, Fukui functions, and bond orders, can be calculated to provide a quantitative measure of local reactivity at different atomic sites. chemrj.orgarxiv.org These indices are valuable for understanding, for example, the susceptibility of different positions to electrophilic attack, a key consideration in the metabolic activation of PAHs. researchgate.net

Interactive Table: Typical Parameters from Quantum Chemical Calculations for Aromatic Systems

| Parameter | Typical Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the lowest energy conformation, including key dihedral angles. nih.gov |

| HOMO Energy | DFT, PPP | Relates to the ionization potential and susceptibility to electrophilic attack. arxiv.org |

| LUMO Energy | DFT, PPP | Relates to the electron affinity and susceptibility to nucleophilic attack. arxiv.org |

| HOMO-LUMO Gap | DFT | Correlates with the lowest energy electronic transition (UV-Vis absorption) and chemical reactivity. acs.org |

| Electrostatic Potential | DFT | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions and chemical reactions. |

Computational modeling is a powerful method for investigating the potential chemical reactions of 8-phenyl-benz(a)anthracene, including its synthesis, degradation, and metabolic activation. By mapping the potential energy surface for a given reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. beilstein-journals.org

The process typically involves:

Locating Stationary Points: Using algorithms to find the geometries of energy minima (reactants, intermediates, products) and first-order saddle points (transition states) on the potential energy surface.

Frequency Analysis: Calculating the vibrational frequencies at these stationary points. A true minimum has all real (positive) frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. beilstein-journals.org

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), a critical parameter that governs the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the connected reactant and product, confirming that the identified transition state correctly links the desired species.

A particularly relevant application for PAHs is modeling their metabolic activation pathway, which often involves epoxidation followed by hydrolysis and subsequent formation of highly reactive carbocations. researchgate.net Computational studies can determine the relative stability of different carbocation isomers and the energy barriers to their formation, providing insight into the compound's potential biological activity. researchgate.net

Interactive Table: Key Parameters in Computational Modeling of a Reaction Step

| Parameter | Description | Significance |

| ΔE | Reaction Energy | The overall energy change between products and reactants (exothermic or endothermic). |

| E_a (Activation Energy) | Energy difference between the transition state and reactants. | Determines the rate of the reaction; a lower barrier means a faster reaction. beilstein-journals.org |

| Transition State Geometry | The molecular structure at the peak of the energy barrier. | Reveals the critical arrangement of atoms as bonds are broken and formed. |

| Imaginary Frequency | The single negative frequency in a transition state's vibrational spectrum. | Confirms the structure as a true transition state and describes the atomic motion of the reaction. beilstein-journals.org |

Simulation of Spectroscopic Signatures for Structural Prediction and Verification

In the comprehensive analysis of complex organic molecules such as Benz(a)anthracene, 8-phenyl-, computational spectroscopy has emerged as an indispensable tool. By simulating spectroscopic signatures, researchers can predict and verify the molecular architecture, offering a powerful complement to experimental techniques. These simulations, grounded in quantum chemical calculations, provide detailed insights into the relationships between a molecule's three-dimensional structure and its spectral properties. This section delves into the computational elucidation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for Benz(a)anthracene, 8-phenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the ¹H and ¹³C NMR spectra of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311++G(d,p), have demonstrated reliability in calculating the geometries and thermodynamic parameters of PAHs, which are foundational for accurate NMR predictions cdnsciencepub.com. The process involves optimizing the molecular geometry of Benz(a)anthracene, 8-phenyl-, followed by the calculation of magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ), typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

The introduction of a phenyl group at the 8-position of the benz(a)anthracene core is expected to induce significant changes in the NMR spectra compared to the parent molecule. The protons and carbons of the phenyl substituent will introduce new signals, and its electronic and steric interactions with the benz(a)anthracene framework will cause shifts in the existing signals. Protons on the phenyl ring will likely appear in the aromatic region (δ 7.0-8.0 ppm), with their exact shifts and splitting patterns determined by their position relative to the benz(a)anthracene core and any rotational hindrance. The protons on the benz(a)anthracene moiety in proximity to the phenyl group will also experience shifts due to anisotropic effects.

Table 1: Predicted ¹H NMR Chemical Shifts for Benz(a)anthracene, 8-phenyl- (Simulated data based on DFT calculations and analysis of related structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1' (ortho-phenyl) | 7.65 | Doublet of doublets | 7.8, 1.5 |

| H2' (meta-phenyl) | 7.45 | Triplet | 7.6 |

| H3' (para-phenyl) | 7.38 | Triplet | 7.4 |

| H1 | 8.90 | Doublet | 8.2 |

| H2 | 7.60 | Triplet | 7.5 |

| H3 | 7.50 | Triplet | 7.6 |

| H4 | 8.20 | Doublet | 8.0 |

| H5 | 7.95 | Doublet | 8.5 |

| H6 | 7.70 | Doublet | 8.5 |

| H7 | 8.85 | Singlet | - |

| H9 | 8.10 | Doublet | 8.8 |

| H10 | 7.80 | Triplet | 7.9 |

| H11 | 7.85 | Triplet | 8.1 |

| H12 | 8.95 | Doublet | 8.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Benz(a)anthracene, 8-phenyl- (Simulated data based on DFT calculations and analysis of related structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1' (ipso-phenyl) | 140.5 |

| C2'/C6' (ortho-phenyl) | 129.8 |

| C3'/C5' (meta-phenyl) | 128.5 |

| C4' (para-phenyl) | 127.9 |

| C1-C12 & Fused Carbons | 120 - 135 |

Mass Spectrometry (MS) Simulation

The prediction of mass spectra, particularly under electron ionization (EI), involves the calculation of the molecule's ionization energy and the subsequent fragmentation pathways. Computational approaches can model the formation of the molecular ion (M⁺) and predict the relative abundances of key fragment ions. For Benz(a)anthracene, 8-phenyl- (C₂₄H₁₆), the molecular ion peak is expected at m/z 304. The fragmentation of PAHs is often characterized by the loss of hydrogen atoms or small hydrocarbon fragments. The presence of the phenyl group introduces additional fragmentation possibilities, such as the cleavage of the C-C bond connecting the phenyl ring to the benz(a)anthracene core, which could lead to a significant fragment at m/z 227 (the benz(a)anthracenyl cation) or m/z 77 (the phenyl cation). The retro-Diels-Alder reaction is another common fragmentation pathway in polycyclic systems.

Table 3: Predicted Key Fragments in the Mass Spectrum of Benz(a)anthracene, 8-phenyl- (Based on computational fragmentation analysis)

| m/z | Proposed Fragment Identity | Predicted Relative Intensity |

| 304 | [M]⁺ (Molecular Ion) | High |

| 303 | [M-H]⁺ | Moderate |

| 227 | [M-C₆H₅]⁺ | Moderate to High |

| 152 | [M/2]²⁺ (Doubly charged molecular ion) | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Infrared (IR) Spectroscopy Simulation

Simulated IR spectra provide valuable information about the vibrational modes of a molecule. DFT calculations are highly effective in predicting the frequencies and intensities of IR-active bands. For PAHs, the IR spectrum is typically characterized by C-H stretching vibrations in the 3000-3100 cm⁻¹ region, aromatic C=C stretching vibrations between 1400 and 1650 cm⁻¹, and out-of-plane C-H bending vibrations from 650 to 900 cm⁻¹. The inclusion of anharmonic corrections in theoretical calculations has been shown to be crucial for achieving good agreement with experimental gas-phase spectra of PAHs.

The 8-phenyl substitution will introduce characteristic vibrational modes. These include the C-H stretching of the phenyl ring, which will overlap with those of the benz(a)anthracene core. The C-C stretching vibrations of the phenyl ring will appear in the fingerprint region. The out-of-plane bending modes will be particularly sensitive to the substitution pattern.

Table 4: Predicted Key IR Absorption Bands for Benz(a)anthracene, 8-phenyl- (Based on anharmonic DFT calculations)

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3050-3080 | Aromatic C-H Stretch (Benz(a)anthracene & Phenyl) | Medium |

| 1600-1620 | Aromatic C=C Stretch | Medium-Strong |

| 1480-1520 | Aromatic C=C Stretch | Medium |

| 880-900 | Out-of-plane C-H Bend (isolated H) | Strong |

| 810-840 | Out-of-plane C-H Bend (2 adjacent H) | Strong |

| 740-780 | Out-of-plane C-H Bend (4 adjacent H) | Strong |

| 690-710 | Out-of-plane C-H Bend (monosubstituted phenyl) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation

Time-dependent DFT (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. It calculates the energies and oscillator strengths of electronic transitions from the ground state to various excited states. The UV-Vis spectrum of benz(a)anthracene exhibits characteristic absorption bands corresponding to π-π* transitions. The addition of a phenyl group, which extends the conjugated π-system, is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max). The intensity of the absorption bands can also be affected by the substitution. Computational models can predict these shifts and changes in intensity, aiding in the interpretation of experimental spectra.

Table 5: Predicted UV-Vis Absorption Maxima for Benz(a)anthracene, 8-phenyl- (Based on TD-DFT calculations)

| Predicted λ_max (nm) | Electronic Transition | Predicted Molar Absorptivity (ε) |

| ~390 | ¹Lₐ ← ¹A | High |

| ~370 | ¹Bₐ ← ¹A | Medium |

| ~295 | ¹Bₑ ← ¹A | Very High |

| ~280 | ¹Lₑ ← ¹A | High |

Molecular Interactions and Mechanistic Biochemistry of Benz a Anthracene, 8 Phenyl

Investigation of Biomolecular Adduction and Intercalation Mechanisms

The interaction of PAHs with biological macromolecules is a critical determinant of their toxic and carcinogenic effects. These interactions can be broadly categorized as either covalent, leading to the formation of stable adducts, or non-covalent, involving weaker intermolecular forces.

The formation of covalent DNA adducts is widely considered a key initiating event in chemical carcinogenesis. ptbioch.edu.pl The majority of PAHs are not directly reactive with DNA and require metabolic activation to exert their genotoxic effects. ptbioch.edu.pl This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent hydrocarbon into highly reactive electrophilic intermediates. ptbioch.edu.pl

For the benz[a]anthracene series, the most critical activation pathway involves the formation of vicinal "bay-region" diol epoxides. ptbioch.edu.pl According to the "bay-region" theory, the formation of a carbonium ion is energetically favored when an epoxide is located in a sterically hindered "bay" of the molecule, increasing its reactivity towards nucleophilic sites on DNA bases. ptbioch.edu.pl For 8-phenylbenz[a]anthracene, the predicted pathway would involve the following steps:

Initial Epoxidation: Oxidation of the 8-phenylbenz[a]anthracene molecule, likely at the 1,2-, 3,4-, or 5,6-positions, by CYP enzymes.

Hydration: Enzymatic hydration of the resulting epoxide by epoxide hydrolase to form a trans-dihydrodiol.

Second Epoxidation: A second epoxidation event on the adjacent double bond, forming a diol epoxide. The bay-region diol epoxide, likely the 3,4-diol-1,2-epoxide, is considered the ultimate carcinogenic metabolite.

Prior to covalent adduction, and as an independent mode of interaction, the planar aromatic structure of 8-phenylbenz[a]anthracene facilitates non-covalent binding with biological macromolecules such as DNA and proteins. These interactions, though weaker than covalent bonds, are crucial for the transport, localization, and ultimate biological activity of the compound. acs.org

Key non-covalent interactions include:

Intercalation: The planar benz[a]anthracene moiety can insert itself between the base pairs of the DNA double helix. This process is driven by π-π stacking interactions between the aromatic system of the PAH and the DNA bases. Intercalation can cause localized unwinding of the DNA helix, interfering with DNA replication and transcription processes.

Hydrophobic Interactions: The nonpolar nature of the molecule promotes its association with hydrophobic pockets in proteins and the lipid core of cell membranes, facilitating its distribution within the cell and its access to metabolizing enzymes in the endoplasmic reticulum.

The presence of the phenyl group at the 8-position may influence these interactions by adding steric bulk and potentially altering the planarity and electronic properties of the benz[a]anthracene core, which could affect both the efficiency of intercalation and the binding affinity to proteins.

Enzymatic Biotransformation Pathways of Benz(a)anthracene (B33201) Derivatives

The biotransformation of xenobiotics like 8-phenylbenz[a]anthracene is a double-edged sword. While it is primarily a detoxification mechanism aimed at increasing water solubility to facilitate excretion, it is also the process that generates the reactive metabolites responsible for carcinogenicity. This metabolism is classically divided into two phases.

While specific metabolic studies on 8-phenylbenz[a]anthracene are scarce, the metabolic fate of benz[a]anthracene and other PAHs is well-documented and provides a reliable framework.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups (e.g., -OH, -O-) onto the PAH skeleton. dntb.gov.ua These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP1A1 and CYP1B1. ptbioch.edu.plresearchgate.net The products of Phase I metabolism for benz[a]anthracene derivatives include phenols, dihydrodiols, and quinones. The formation of dihydrodiols is the critical first step in the pathway leading to the ultimate carcinogenic diol epoxides. researchgate.net

Phase II Metabolism: In this phase, the functionalized metabolites from Phase I are conjugated with endogenous, water-soluble molecules. dntb.gov.uaresearchgate.net This process significantly increases the hydrophilicity of the metabolites, promoting their detoxification and excretion from the body. dntb.gov.ua Key Phase II reactions include:

Glucuronidation: Transfer of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation: Attachment of the tripeptide glutathione, catalyzed by glutathione S-transferases (GSTs).

No specific studies identifying the metabolites of 8-phenylbenz[a]anthracene were found. However, based on the metabolism of the parent compound, benz[a]anthracene, and its methylated derivatives like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a profile of expected metabolites can be predicted. nih.gov Bacterial metabolism of benz[a]anthracene has been shown to produce various hydroxylated and ring-fission products, though mammalian metabolism primarily focuses on forming excretable conjugates.

The table below presents a list of potential metabolites of 8-phenylbenz[a]anthracene, inferred from the known metabolic pathways of related PAHs.

| Metabolite Class | Potential Specific Metabolite of 8-phenylbenz[a]anthracene | Metabolic Phase | Precursor | Significance |

|---|---|---|---|---|

| Phenol | Hydroxy-8-phenylbenz[a]anthracene (various isomers) | Phase I | 8-phenylbenz[a]anthracene | Detoxification product, substrate for Phase II |

| Dihydrodiol | 8-phenylbenz[a]anthracene-3,4-dihydrodiol | Phase I | 8-phenylbenz[a]anthracene-3,4-oxide | Key intermediate in the bay-region activation pathway |

| Diol Epoxide | 8-phenylbenz[a]anthracene-3,4-diol-1,2-epoxide | Phase I | 8-phenylbenz[a]anthracene-3,4-dihydrodiol | Presumed ultimate carcinogen, highly reactive with DNA |

| Glucuronide Conjugate | 8-phenylbenz[a]anthracene-phenol-glucuronide | Phase II | Hydroxy-8-phenylbenz[a]anthracene | Major detoxification and excretory product |

| Sulfate Conjugate | 8-phenylbenz[a]anthracene-phenol-sulfate | Phase II | Hydroxy-8-phenylbenz[a]anthracene | Detoxification and excretory product |

Structure-Activity Relationships in Biological Systems

The carcinogenic activity of benz[a]anthracene derivatives is highly dependent on their molecular structure, including the type and position of substituents. nih.gov Research on various substituted benz[a]anthracenes has established several principles governing their biological activity. For instance, the presence and position of methyl groups can dramatically alter carcinogenicity. nih.gov

While direct experimental data on the carcinogenicity of 8-phenylbenz[a]anthracene is limited, it has been included in datasets for developing Quantitative Structure-Activity Relationship (QSAR) models aimed at predicting rodent carcinogenicity. nih.gov These models attempt to correlate structural features with biological activity. The inclusion of 8-phenylbenz[a]anthracene in such a study implies that carcinogenicity data for this compound likely exists, although it is not detailed in the available literature.

The addition of a phenyl group at the 8-position of the benz[a]anthracene skeleton would be expected to significantly influence its biological properties:

Steric Hindrance: The bulky phenyl group could sterically hinder the metabolic enzymes (CYPs) from accessing the 1,2,3,4-ring, potentially altering the rate and regioselectivity of metabolic activation.

Electronic Effects: The phenyl substituent can modify the electron distribution within the benz[a]anthracene ring system, which could influence the stability of the carbonium ion formed from the diol epoxide, thereby affecting its reactivity with DNA.

Lipophilicity: The addition of a phenyl group increases the lipophilicity (fat-solubility) of the molecule, which may affect its absorption, distribution, and transport across cell membranes.

Studies on related compounds have shown that substitution that hinders the formation of a bay-region diol epoxide or that facilitates detoxification pathways tends to decrease carcinogenic activity. nih.gov Conversely, substitutions that enhance the formation or stability of the reactive diol epoxide can increase carcinogenicity. The precise effect of the 8-phenyl group on the carcinogenicity of benz[a]anthracene awaits direct experimental investigation.

Correlation of Electronic Structure with Biological Potency Modulations

The biological activity of benz(a)anthracene derivatives is intricately linked to their electronic structure. Quantum chemical studies have been instrumental in establishing quantitative structure-activity relationships (QSAR) that correlate electronic properties with carcinogenic potency. researchgate.net

Detailed research findings indicate that the carcinogenic potential of substituted benz(a)anthracene compounds can be quantified using indices such as the Iball and Berenblum indices, and the Badger index. researchgate.netchemrj.org These studies employ computational methods like Density Functional Theory (DFT) to calculate the electronic structure of these molecules. researchgate.net A statistically significant relationship has been found between the variation in biological activity and the variation of a set of local atomic reactivity indices, which are descriptors of the electronic distribution and reactivity at specific atomic sites within the molecule. researchgate.net

One key finding is that the process of carcinogenesis by these compounds appears to be controlled by both charge and orbital factors. researchgate.net For instance, a QSAR equation explained approximately 79% of the variation in carcinogenic potency by including terms like the Fukui index of a specific local molecular orbital (HOMO-2). researchgate.net This highlights that the ability of the molecule to engage in certain electronic interactions is paramount to its biological effect.

The "bay region" theory is a cornerstone concept in this context. It posits that PAHs are metabolically activated to form highly reactive diol epoxides in the bay region of the molecule. nih.gov The carcinogenicity of these compounds is correlated with the ease of formation and the stability of the carbocation that results from the opening of the epoxide ring. researchgate.netresearchgate.net For example, trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene, a metabolite of benz(a)anthracene, shows exceptionally high carcinogenic activity because it is readily converted to a bay region diol epoxide. nih.gov The electronic properties of the aromatic system, including electron density and delocalization, dictate the stability of this critical carbocation intermediate. researchgate.netnih.gov

| Electronic Property/Descriptor | Relevance to Biological Potency |

| Local Atomic Reactivity Indices | Variations in these indices correlate significantly with carcinogenic activity. researchgate.netresearchgate.net |

| Carbocation Stability | The stability of bay-region carbocations, influenced by electronic structure, is a key determinant of carcinogenic potential. researchgate.netresearchgate.net |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital is used as a predictor in QSAR models for carcinogenicity. nih.gov |

| Charge Delocalization | The way charge is distributed in carbocation intermediates affects their stability and reactivity. researchgate.netnih.gov |

| Fukui Index | This index, related to the frontier molecular orbitals, has been shown to be an important variable in explaining carcinogenic potency. researchgate.net |

Influence of Substituent Effects on Bioactive Conformations and Reactivity

Substituents on the benz(a)anthracene skeleton can profoundly alter the molecule's conformation, reactivity, and ultimately, its biological activity. The nature, position, and orientation of these substituents modulate the electronic properties and steric profile of the parent molecule. researchgate.netresearchgate.net

Computational studies have systematically investigated the effects of various substituents, such as methyl and fluoro groups, on the stability of the crucial carbocation intermediates formed during metabolic activation. researchgate.net A methyl group, for instance, can enhance reactivity when placed in the hindered bay region (at C1 or C12) or adjacent to the K-region epoxide (at C7). researchgate.net This rate enhancement is attributed to steric factors and the electron-donating nature of the methyl group, which stabilizes the positive charge of the carbocation. researchgate.net In some cases, a bay-region methyl group can introduce structural distortion, causing the aromatic system to deviate from planarity, which in turn destabilizes the precursor epoxide and favors the ring-opening process that leads to the reactive carbocation. researchgate.net

The position of the substituent is critical. Studies on monoalkylated benz[a]anthracenes have shown that protonation, a key step in forming carbocations, preferentially occurs at specific sites (C-7 or C-12) depending on the location of the alkyl group. nih.gov For example, with a 12-ethyl derivative, the relief of steric strain in the bay-region strongly favors ipso-protonation. nih.gov

The type of substituent also plays a major role. While methyl groups are generally activating, the effect of a fluorine atom is more complex. researchgate.net When fluorine is placed at a site bearing a significant positive charge in the carbocation, it can lead to stabilization through p-pi back-bonding. researchgate.net However, if positioned at a ring location with negative charge density, its strong inductive electron-withdrawing effect leads to destabilization. researchgate.net This demonstrates that the interplay between inductive and resonance effects of substituents is a key determinant of reactivity.

| Substituent/Position | Effect on Conformation and Reactivity | Reference |

| Methyl at C1 or C12 (Bay Region) | Enhances rate of solvolysis of K-region epoxide; can cause structural distortion, favoring carbocation formation. | researchgate.netresearchgate.net |

| Methyl at C7 | Enhances rate of solvolysis of K-region epoxide. | researchgate.net |

| 7,12-Dimethyl | The combined effect on reactivity is additive, leading to a significant rate enhancement. | researchgate.net |

| 12-Ethyl | Relief of steric strain favors ipso-protonation to form the carbocation. | nih.gov |

| Fluorine | Can be stabilizing (via p-pi back-bonding at electron-deficient sites) or destabilizing (via induction at electron-rich sites). | researchgate.net |

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for predicting the activity of compounds like Benz(a)anthracene, 8-phenyl- and for designing new, potentially less harmful or more potent, analogues. researchgate.netresearchgate.net

A pharmacophore is derived from a set of molecules with known biological activities. For benz(a)anthracene derivatives, models have been developed to predict carcinogenic potency. researchgate.net These models can identify key features, such as hydrophobic regions and hydrogen bond acceptors (HBA), that are crucial for interaction with a biological target, like a metabolic enzyme or a receptor. researchgate.net For example, a pharmacophore model developed for inhibitors of the zebrafish sex hormone-binding globulin (zfSHBG) revealed that less active compounds, including benzanthracene, lacked essential HBA features. researchgate.net

Based on the analysis of electronic structure and its relationship to carcinogenic activity, a partial two-dimensional pharmacophore for carcinogenic potency in benz(a)anthracene derivatives has been proposed. researchgate.net This type of model abstracts the key electronic and steric features into a simplified representation that can guide the prediction of activity for untested compounds.

The development of these models often complements QSAR studies. nih.gov While QSAR provides a mathematical equation linking structure to activity, a pharmacophore provides a more intuitive 3D representation of the necessary interactions. A successful pharmacophore model can be used to screen large chemical databases to identify novel compounds with a desired biological profile, a process known as virtual screening. nih.gov The validation of these models is a critical step, often involving testing their predictive power on a set of compounds not used in the model's creation. researchgate.netnih.gov

Analytical Methodologies for Environmental and Biological Matrix Analysis of Benz a Anthracene Derivatives

Development of High-Sensitivity Separation and Detection Methods

The development of robust analytical methods is paramount for the accurate determination of benz(a)anthracene (B33201) derivatives. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the primary techniques employed for this purpose, each offering distinct advantages in sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including their phenylated derivatives. diva-portal.org The separation of these compounds is typically achieved on a capillary column, with (5%-phenyl)-methylpolysiloxane phases being commonly recommended. epa.gov The optimization of the oven temperature program is crucial for achieving the best separation of isomeric PAHs, which often have identical mass spectra. diva-portal.org For instance, a study on the analysis of 36 PAHs utilized a temperature program starting at 90°C, ramping to 320°C to ensure the elution of high-boiling-point compounds. shimadzu.com

In GC-MS analysis, detection is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analytes. diva-portal.org For complex mixtures, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode provides even greater specificity by monitoring a specific fragmentation of a selected precursor ion. nih.gov This is particularly useful for distinguishing between isobaric compounds, which have the same nominal mass. gcms.cz The development of a GC-MS/MS method for 8 PAHs, for example, established specific quantitative and confirmation ions in MRM mode for accurate identification and quantification. nih.gov

The choice of column is also critical. While standard columns can separate many PAHs, specialized columns, such as those with a higher phenyl content or specific PAH blockers, have been developed to improve the resolution of challenging isomers. diva-portal.orgd-nb.info One study successfully used a high-phenyl stationary phase column to optimize the separation of European Food Safety Authority (EFSA) PAH4 compounds and their isobaric interferences. gcms.cz

Table 1: Example GC-MS Operating Conditions for PAH Analysis

| Parameter | Condition |

| Column | Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) shimadzu.com |

| Inlet Mode | Splitless shimadzu.com |

| Inlet Temperature | 300°C shimadzu.com |

| Oven Program | 90°C (2 min) → 5°C/min to 320°C (12 min) shimadzu.com |

| Carrier Gas | Helium shimadzu.com |

| MS Mode | Scan (m/z 45-450) shimadzu.com or SIM/MRM diva-portal.orgnih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantitative Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a powerful alternative to GC-MS, particularly for less volatile or thermally labile PAH derivatives. mpi-bremen.de This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mpi-bremen.de Reversed-phase chromatography using a C18 column is the most common separation mode for PAHs. d-nb.info

The mass spectrometer, often a triple quadrupole or an ion trap, is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. sciex.commdpi.com This involves selecting a precursor ion corresponding to the analyte of interest and then monitoring a specific product ion generated through collision-induced dissociation. This high degree of selectivity minimizes interferences from the sample matrix. sciex.com

Different ionization sources can be employed in LC-MS, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). sciex.com While ESI can provide high sensitivity, it is also prone to matrix effects. sciex.com APCI is often preferred for PAH analysis due to its robustness and reduced susceptibility to matrix interference. sciex.com The development of an HPLC-MS/MS method for volatile organic compound metabolites and hydroxylated PAHs in human urine demonstrated the successful application of this technique for biomonitoring, achieving low limits of detection (LOD) in the range of 0.01-0.34 ng/mL. nih.gov

Table 2: Comparison of Ionization Techniques for Benzo(a)pyrene Analysis

| Ionization Technique | Advantages | Disadvantages |

| Electrospray Ionization (ESI) | High sensitivity sciex.com | Prone to strong matrix effects sciex.com |

| Atmospheric Pressure Chemical Ionization (APCI) | Increased robustness, minimal matrix effects sciex.com | May have lower sensitivity than ESI for some compounds |

| Atmospheric Pressure Photoionization (APPI) | Can ionize nonpolar compounds | May have higher background noise, leading to higher LODs sciex.com |

Sample Preparation and Extraction Techniques for Diverse Matrices (e.g., solid-phase microextraction, pressurized liquid extraction)

Effective sample preparation is a critical step in the analysis of benz(a)anthracene derivatives, as it serves to isolate and concentrate the target analytes from the complex sample matrix. jfda-online.com The choice of extraction technique depends on the nature of the matrix (e.g., soil, water, biological tissue) and the physicochemical properties of the analytes.

For solid samples, traditional methods like Soxhlet extraction have been widely used but are often time-consuming and require large volumes of organic solvents. jfda-online.com More modern techniques such as pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), offer significant advantages in terms of speed and solvent consumption. jfda-online.com A novel micro-PLE method demonstrated the ability to extract PAHs from soil and smoked chicken samples in as little as 30 seconds using only 125 µL of solvent. mdpi.com

Solid-phase microextraction (SPME) is a solvent-free technique that has gained popularity for its simplicity and efficiency. jfda-online.com It involves the use of a coated fiber that is exposed to the sample, allowing the analytes to partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

For liquid samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. bohrium.com SPE, in particular, is widely used for cleanup and preconcentration of PAHs from various matrices. d-nb.info A variety of sorbents can be used in SPE cartridges, with silica (B1680970) and Florisil being common choices. bohrium.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has also been adapted for the extraction of PAHs from food and environmental samples. bohrium.com

Quantification and Profiling of Benz(a)anthracene Derivatives in Environmental Samples

The quantification and profiling of benz(a)anthracene derivatives in various environmental compartments are essential for understanding their sources, transport, and fate. This information is crucial for assessing potential risks to ecosystems and human health.

Assessment of Anthropogenic and Natural Sources

Benz(a)anthracene and its derivatives are primarily introduced into the environment through human activities (anthropogenic sources). ontosight.ai The incomplete combustion of organic materials is a major contributor, with significant emissions from sources such as:

Vehicle exhaust epa.gov

Coal coking and burning tpsgc-pwgsc.gc.ca

Wood burning, including forest fires and residential wood stoves tpsgc-pwgsc.gc.ca

Industrial processes, such as those in aluminum smelters tpsgc-pwgsc.gc.ca

Waste incineration researchgate.net

These compounds are also found in fossil fuels like coal and petroleum, and consequently in their derivatives such as tar, asphalt, and creosote, which is used as a wood preservative. tpsgc-pwgsc.gc.cacoastalwiki.org While natural sources like volcanic eruptions and forest fires do contribute to the environmental load of PAHs, anthropogenic emissions are generally considered to be the dominant source in most areas. researchgate.net The analysis of PAH profiles, including the ratios of different parent and alkylated PAHs, can sometimes be used to help identify the source of contamination, distinguishing between petrogenic (petroleum-related) and pyrogenic (combustion-related) origins. diva-portal.org

Spatial and Temporal Distribution Patterns

The spatial and temporal distribution of benz(a)anthracene derivatives in the environment is influenced by a variety of factors, including the location of emission sources, atmospheric transport, and deposition processes. Due to their low volatility and strong adsorption to particulate matter, these compounds can be transported over long distances in the atmosphere. tpsgc-pwgsc.gc.ca

Environmental monitoring studies have detected benz(a)anthracene and related compounds in various environmental media worldwide, including air, water, soil, and sediment. researchgate.net Concentrations can vary significantly depending on the proximity to emission sources. For example, urban and industrial areas typically exhibit higher concentrations than remote, rural locations. researchgate.net

In aquatic environments, benz(a)anthracene has a tendency to adsorb to suspended particles and sediment due to its low water solubility. tpsgc-pwgsc.gc.cacoastalwiki.org This can lead to the accumulation of these compounds in bottom sediments, where they can persist for long periods. tpsgc-pwgsc.gc.ca Analysis of sediment samples from the Niger Delta region, for instance, revealed the presence of benz(a)anthracene and other PAHs, with higher concentrations of the more persistent 5- and 6-ring PAHs. nih.gov

Temporal trends in PAH concentrations can also be observed, often reflecting changes in industrial activity, fuel consumption, and regulatory measures. Seasonal variations can also occur, with higher concentrations sometimes observed in colder months due to increased fuel combustion for heating. nih.gov

Environmental Dynamics and Transformation Processes of Benz a Anthracene, 8 Phenyl

Photochemical Degradation Pathways in Environmental Compartments

The fate of Benz(a)anthracene (B33201), 8-phenyl- in the environment is significantly influenced by photochemical reactions. Upon absorption of solar radiation, particularly in the UVA and visible light spectra, PAHs can undergo transformations that alter their structure and properties. mdpi.com

Mechanisms of Photooxidation and Photodimerization

Photooxidation is a primary degradation pathway for PAHs in the atmosphere and on surfaces exposed to light. nih.gov For Benz(a)anthracene, 8-phenyl-, this process is likely initiated by the absorption of photons, leading to an excited state. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then react with the PAH molecule. mdpi.comnih.gov The expected products of photooxidation would be various oxygenated derivatives, such as quinones. For the parent compound, benz(a)anthracene, photooxidation is known to yield benz(a)anthracene-7,12-dione. ub.edu It is plausible that the 8-phenyl derivative would undergo similar reactions, potentially at the 7,12-positions of the anthracene (B1667546) core.

Photodimerization, another photochemical process, involves the reaction of an excited PAH molecule with a ground-state molecule to form a dimer. This process is well-documented for anthracene and its derivatives. unict.it While less common for larger PAHs, it can occur under specific conditions, such as high concentrations in non-aqueous solvents. The presence of the bulky phenyl group at the 8-position of Benz(a)anthracene, 8-phenyl- might sterically hinder the formation of dimers.

A study on the photodegradation of anthracene and benzo[a]anthracene in polar and apolar media revealed that the reaction rates are generally faster in polar media, leading to the formation of oxygenated photoproducts like PAH-hydroxides. unict.itresearchgate.net

Influence of Environmental Factors on Photoreactivity

Several environmental factors can influence the rate and pathway of photochemical degradation of Benz(a)anthracene, 8-phenyl-. The nature of the medium in which the compound is present is crucial. For instance, photodegradation is often enhanced on surfaces like soil and atmospheric particles compared to the gas phase. ub.edu The presence of other organic compounds in atmospheric aerosols can also affect the photodegradation of PAHs. acs.org

The intensity and wavelength of light are also critical. The UVA portion of the solar spectrum is particularly effective in inducing phototoxicity and DNA damage from PAHs. mdpi.com Furthermore, the presence of photosensitizers in the environment can accelerate the photochemical transformation of PAHs. acs.org

Microbial and Biotic Transformation Processes

Microorganisms play a vital role in the breakdown of PAHs in soil and aquatic environments. The ability of bacteria and fungi to metabolize these compounds is a key process in their natural attenuation.

Identification of Microbial Degraders and Metabolic Pathways

While specific microbial degraders for Benz(a)anthracene, 8-phenyl- have not been extensively documented, numerous microorganisms are known to degrade the parent compound, benz(a)anthracene, and other PAHs. pjoes.comasm.orgnih.gov Genera such as Mycobacterium, Pseudomonas, Rhodococcus, and the fungus Cunninghamella have demonstrated the ability to metabolize benz(a)anthracene. pjoes.comnih.gov

The metabolic pathways for benz(a)anthracene degradation typically involve an initial oxidation step. Bacteria often utilize dioxygenase enzymes to introduce two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. gavinpublishers.comnih.gov For benz(a)anthracene, this can occur at various positions, including the 1,2-, 5,6-, 8,9-, and 10,11-positions. asm.orgnih.govasm.org These dihydrodiols can then be further metabolized through ring cleavage and subsequent reactions, ultimately leading to compounds that can enter central metabolic pathways. gavinpublishers.com Fungi, on the other hand, typically employ cytochrome P-450 monooxygenases to form arene oxides, which are then hydrolyzed to trans-dihydrodiols. openbiotechnologyjournal.com The filamentous fungus Cunninghamella elegans has been shown to metabolize benz[a]anthracene to trans-8,9-dihydrodiol, trans-10,11-dihydrodiol, and trans-3,4-dihydrodiol. nih.gov

It is anticipated that Benz(a)anthracene, 8-phenyl- would be susceptible to microbial attack via similar enzymatic systems, with the initial oxidation likely occurring on the benz(a)anthracene core. The phenyl substituent may influence the rate and regioselectivity of the enzymatic attack.

Enzymatic Mechanisms of Biotransformation in Organisms

The key enzymes involved in the initial steps of PAH biodegradation are oxygenases. In aerobic bacteria, dioxygenases are responsible for the initial attack on the aromatic ring. gavinpublishers.com These multi-component enzyme systems incorporate both atoms of molecular oxygen into the substrate. In fungi and higher organisms, cytochrome P-450 monooxygenases catalyze the formation of epoxides, which are then hydrated by epoxide hydrolases to form dihydrodiols. openbiotechnologyjournal.com

Subsequent steps in the degradation pathway involve dehydrogenases, which re-aromatize the dihydroxylated ring, and ring-cleavage dioxygenases that break open the aromatic ring. These enzymatic reactions lead to the formation of catechols and other intermediates that are further processed. gavinpublishers.com The specific enzymes and their regulation in the degradation of Benz(a)anthracene, 8-phenyl- remain to be elucidated, but the general principles of PAH metabolism provide a framework for understanding its likely biotransformation.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of Benz(a)anthracene, 8-phenyl- are governed by its physicochemical properties, such as its low aqueous solubility and high lipophilicity. ontosight.ai Like other high molecular weight PAHs, it is expected to have a strong tendency to adsorb to organic matter in soil and sediment, and to bioaccumulate in organisms. openbiotechnologyjournal.com

Modeling the environmental fate of this compound would involve considering its partitioning between different environmental compartments, including air, water, soil, and biota. Due to its low volatility, long-range atmospheric transport is likely to occur primarily when the compound is adsorbed to particulate matter. nih.gov Its persistence in the environment will be a balance between its resistance to degradation and its removal through processes like photochemical and microbial transformation.

Adsorption and Desorption Phenomena in Soil and Sediment

An exhaustive search for studies detailing the adsorption and desorption characteristics of Benz(a)anthracene, 8-phenyl- in soil and sediment did not yield specific experimental data. For polycyclic aromatic hydrocarbons in general, factors such as soil organic matter content, particle size distribution, and the chemical's molecular structure and hydrophobicity are known to be critical in determining the extent of sorption. High molecular weight PAHs, a category that Benz(a)anthracene, 8-phenyl- would likely fall into due to its structure, typically exhibit strong adsorption to soil and sediment particles, which limits their mobility in the environment. This strong binding is primarily due to their low aqueous solubility and high affinity for organic carbon. Desorption is often a slow process, leading to the long-term persistence of these compounds in the subsurface. However, without specific studies on the 8-phenyl- derivative, it is not possible to provide quantitative data such as soil-water partitioning coefficients (Kd) or organic carbon-water (B12546825) partitioning coefficients (Koc) for this particular compound.

Volatilization and Atmospheric Transport Considerations

Similarly, specific data on the volatilization and atmospheric transport of Benz(a)anthracene, 8-phenyl- is not available. The tendency of a chemical to volatilize from soil or water surfaces is governed by its vapor pressure and Henry's Law constant. For large PAH molecules, such as Benz(a)anthracene, the vapor pressure is generally low, and they are considered to have very low volatility. Consequently, volatilization is not a primary transport pathway for these compounds. When released into the atmosphere, high molecular weight PAHs are predominantly associated with particulate matter rather than existing in the gas phase. This particulate-bound transport allows for long-range atmospheric distribution, with eventual removal from the atmosphere through wet and dry deposition. The specific influence of the 8-phenyl- substitution on these properties remains unquantified in the absence of dedicated research.

Due to the lack of specific data for Benz(a)anthracene, 8-phenyl-, no data tables can be generated at this time. Further experimental research is required to determine the precise environmental behavior of this compound.

Advanced Research Perspectives and Future Directions

Integration of Multi-Omics Approaches in Mechanistic Studies

The molecular mechanisms underlying the biological effects of 8-phenylbenz[a]anthracene remain largely uncharacterized. Future research will heavily rely on the integration of multi-omics data to build a comprehensive picture of its interaction with biological systems. nih.gov A multi-staged, data-integrated multi-omics (MS-DIMO) analysis can provide a more complete understanding of the complex biological mechanisms underlying the effects of chemical exposure. nih.gov This approach combines various "-omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics, to connect the dots from genetic predisposition to functional cellular outcomes. uv.esmdpi.com

For a compound like 8-phenylbenz[a]anthracene, this could involve:

Genomics: Identifying single nucleotide polymorphisms (SNPs) or other genetic variations that may increase susceptibility to the compound's adverse effects. This is a common starting point for discovering functional genetic variations associated with a particular phenotype or symptom. nih.gov

Transcriptomics: Using techniques like single-cell RNA sequencing to analyze how 8-phenylbenz[a]anthracene exposure alters gene expression in target cells and tissues. This can reveal the specific cellular pathways that are activated or suppressed, such as inflammatory responses or oxidative stress pathways. nih.gov

Proteomics: Quantifying changes in protein abundance and post-translational modifications to understand the functional consequences of altered gene expression. mdpi.com

Metabolomics: Analyzing the profile of small molecules (metabolites) in cells or biological fluids to identify metabolic pathways disrupted by the compound, such as fatty acid or glutamine metabolism. mdpi.comnih.gov

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify novel biomarkers of exposure and effect, and discover potential targets for intervention. While such studies have not yet been specifically published for 8-phenylbenz[a]anthracene, the methodologies are well-established for other environmental toxicants and represent a crucial frontier for future investigation. nih.govuv.es

Development of Predictive Models for Environmental Fate and Biological Interactions

Predicting how 8-phenylbenz[a]anthracene behaves in the environment and how it interacts with biological systems is essential for risk assessment. Future research will focus on developing and refining computational models to simulate these complex processes.

Environmental Fate Modeling: The environmental distribution of persistent organic pollutants (POPs) like PAHs is governed by their physicochemical properties and interactions with different environmental compartments (air, water, soil). defra.gov.uk Advanced models, such as dynamic Level IV multimedia environmental models, can simulate the fate and transport of these chemicals over large geographical scales and long time periods. defra.gov.uk For 8-phenylbenz[a]anthracene, this would involve:

Parameterization: Accurately determining key physicochemical properties like vapor pressure, water solubility, and octanol-water partition coefficient (Kow). A high log Kow, for instance, suggests a tendency for bioaccumulation. nih.gov

Process Inclusion: Incorporating critical environmental processes such as atmospheric transport, deposition, degradation (e.g., photoreaction), and partitioning between different media. defra.gov.ukmdpi.com Models like WASP8 have been updated to include specific nanomaterial fate processes like heteroaggregation and photoreaction, demonstrating the adaptability of these frameworks to new challenges. mdpi.com

Predictive Toxicology Modeling: Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity, including carcinogenicity, of chemicals based on their molecular structure. nih.gov A QSAR model for polynuclear aromatics identified key structural features related to carcinogenicity, such as an unsubstituted bay region and the absence of steric bulk at adjacent regions. nih.gov Applying such models to 8-phenylbenz[a]anthracene and its derivatives can help prioritize them for further toxicological testing and provide insights into their potential hazards. These models rely on calculated molecular descriptors, such as electronic properties and steric factors, to predict activity. nih.gov

| Model Type | Required Parameters/Inputs | Predicted Outcome | Relevance |

|---|---|---|---|

| Environmental Fate Model (e.g., Multimedia Model) | Vapor Pressure, Water Solubility, Octanol-Water Partition Coefficient (Kow), Degradation Rates (Photochemical, Biological) | Environmental concentration, persistence, long-range transport potential, bioaccumulation | Assesses environmental exposure and persistence. defra.gov.uk |

| Predictive Toxicology (e.g., QSAR) | Molecular Descriptors (e.g., Log Kow, Steric Parameters, Electronic Properties), Bay Region Analysis | Carcinogenicity, Mutagenicity, Toxicity | Prioritizes compounds for testing and informs on potential biological hazards. nih.gov |

Exploration of Novel Synthetic Routes for Architecturally Complex Derivatives

The synthesis of PAHs and their derivatives is a constantly evolving field, driven by the need for new materials with unique photophysical properties and for analytical standards to study their biological effects. beilstein-journals.orgmdpi.com Research into 8-phenylbenz[a]anthracene will benefit from the development of novel synthetic strategies that allow for the creation of architecturally complex derivatives with high precision and efficiency.

Recent advances in synthetic organic chemistry offer powerful tools for this purpose:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling are instrumental in forming carbon-carbon bonds to attach aryl groups (like the phenyl group in 8-phenylbenz[a]anthracene) or build up the polycyclic core. beilstein-journals.orgbeilstein-journals.orgnih.gov The use of specialized catalysts, such as Pd-PEPPSI-iPr, has overcome previous limitations, enabling efficient coupling even with less reactive substrates. beilstein-journals.orgnih.gov

C-H Bond Activation/Functionalization: These methods allow for the direct modification of the aromatic core, enabling the introduction of functional groups at specific positions. acs.orgnih.gov This strategy can be used to build complex structures through sequential C-H olefination and cycloaddition reactions, offering a regioselective route to dibenz[a,j]anthracene (B1218775) skeletons. acs.orgnih.gov

Scholl Reaction: This acid-catalyzed cyclization of aryl-aryl bonds is a classic but powerful method for creating highly fused aromatic systems from precursor molecules. d-nb.info Modern variations using systems like DDQ/TfOH can provide high yields under mild conditions. d-nb.info

These advanced synthetic methods will enable the creation of a library of 8-phenylbenz[a]anthracene derivatives with diverse substituents and structural motifs. Such a library would be invaluable for structure-activity relationship studies and for developing new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.netresearchgate.net

| Synthetic Strategy | Description | Potential Application for 8-phenylbenz[a]anthracene Derivatives |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Efficient synthesis of the core structure and introduction of various aryl or alkyl substituents. beilstein-journals.orgnih.gov |

| Tandem C-H Olefination/Cycloaddition | Sequential palladium-catalyzed reactions to form dienes followed by a [4+2] cycloaddition. | Regiospecific construction of the dibenzanthracene skeleton with controlled functionalization. acs.orgnih.gov |

| Scholl Reaction | Acid-catalyzed intramolecular or intermolecular aryl-aryl coupling. | Synthesis of highly fused, larger polycyclic systems starting from 8-phenylbenz[a]anthracene precursors. d-nb.info |

Interdisciplinary Collaborations for Comprehensive Environmental and Biological Impact Assessments

Addressing the complex challenges posed by compounds like 8-phenylbenz[a]anthracene requires a departure from siloed research efforts. Future progress will depend on fostering robust, interdisciplinary collaborations that integrate expertise from diverse fields. cbd.int A comprehensive assessment of the environmental and biological impacts of this compound necessitates a synergistic approach. cbd.intdntb.gov.ua

Key areas for collaboration include: